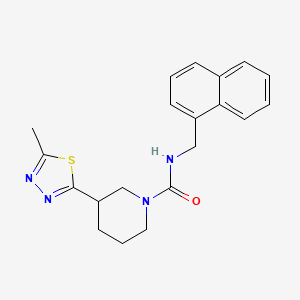

![molecular formula C16H13N5O4S B2452801 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1396846-05-1](/img/structure/B2452801.png)

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

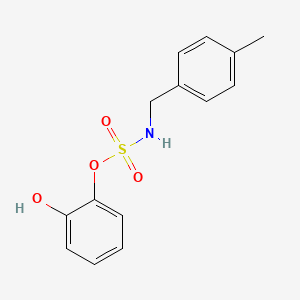

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a thiadiazole ring, and a benzo[d][1,3]dioxol moiety . It’s worth noting that compounds with similar structures have been studied for their anticancer activity .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several ring structures and functional groups. The benzo[d][1,3]dioxol moiety and the pyrimidine ring are key components of the molecule .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Synthesis of Novel Compounds : Research has been conducted on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibit significant anti-inflammatory and analgesic properties, indicating their potential as cyclooxygenase inhibitors with specific focus on COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Anticancer and Anti-5-Lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed promising results against certain cancer cell lines and 5-lipoxygenase inhibition, highlighting their therapeutic potential (Rahmouni et al., 2016).

Antimicrobial and Anticancer Evaluation : Novel derivatives of pyrimidine clubbed with thiazolidinone were synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited promising results against microbial strains and HeLa cervical cancer cell lines, indicating their potential as antimicrobial and anticancer agents (Verma & Verma, 2022).

Antimicrobial Activity of Novel Compounds : Research into the synthesis and antimicrobial activity of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides has demonstrated significant activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, offering insights into their potential as antimicrobial agents (Kolisnyk et al., 2015).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to exhibit activity against various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis

Direcciones Futuras

Given the anticancer activity of similar compounds, this compound could be a potential candidate for further study in the field of cancer research . Further optimization and comprehensive understanding of the structure-activity relationships of similar molecules may lead to the development of more active analogs .

Propiedades

IUPAC Name |

N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O4S/c1-9-15(26-21-20-9)16(22)19-13-5-14(18-7-17-13)23-6-10-2-3-11-12(4-10)25-8-24-11/h2-5,7H,6,8H2,1H3,(H,17,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABQBMUELQVGSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC(=NC=N2)OCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-ol](/img/structure/B2452725.png)

![N-cyclopentyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2452731.png)

![[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride](/img/structure/B2452732.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B2452734.png)

![Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2452737.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2452738.png)